molecular formula C20H21N3O6 B2966612 N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-2-(4-nitrophenyl)acetamide CAS No. 898408-54-3

N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-2-(4-nitrophenyl)acetamide

Cat. No. B2966612
CAS RN: 898408-54-3
M. Wt: 399.403
InChI Key: UQQPFHAYRUWVKH-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule with several functional groups. It contains a pyrrolidinone ring, which is a five-membered ring with one oxygen and one nitrogen atom, and two phenyl rings, which are six-membered carbon rings . One of the phenyl rings is substituted with two methoxy groups (-OCH3), and the other is substituted with a nitro group (-NO2) .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the central pyrrolidinone ring . The presence of the nitro and methoxy substituents could have significant effects on the compound’s reactivity and properties .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, similar compounds are known to undergo a variety of reactions. For example, the nitro group can be reduced to an amino group, and the methoxy groups can participate in ether cleavage reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the nitro group is electron-withdrawing, which could make the compound more acidic. The methoxy groups could increase the compound’s solubility in organic solvents .

Scientific Research Applications

Organic Synthesis and Catalysis

The compound has potential applications in the field of organic synthesis. It can be used in catalytic protocols for the synthesis of organic compounds, particularly in reactions that require stable and electron-rich aromatic systems like the 3,4-dimethoxyphenyl group . This could lead to more sustainable and efficient synthesis methods for complex organic molecules.

Bioactive Compound Development

Due to the presence of nitrogen-containing heteroarene units, this compound is of interest as a bioactive compound. It has the potential to bind to “privileged structures” through hydrogen bonding, making it a valuable precursor in the development of new pharmaceuticals .

Fungicide, Bactericide, and Herbicide Formulations

The structural characteristics of this compound, particularly the triazole derivatives, allow it to produce a variety of biological effects. This makes it a candidate for use in fungicide, bactericide, and herbicide formulations .

Analytical Chemistry

In analytical chemistry, this compound can be used as a reference or standard in chromatographic methods. Its unique structure allows for the development of specific analytical methods for its detection and quantification .

Future Directions

Future research on this compound could involve studying its synthesis, reactions, and potential biological activity. It could also involve modifying its structure to enhance its properties or activity .

properties

IUPAC Name

N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-2-(4-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O6/c1-28-17-8-7-16(11-18(17)29-2)22-12-14(10-20(22)25)21-19(24)9-13-3-5-15(6-4-13)23(26)27/h3-8,11,14H,9-10,12H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQQPFHAYRUWVKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)CC3=CC=C(C=C3)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-2-(4-nitrophenyl)acetamide

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